BenchChemオンラインストアへようこそ!

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine

IMPDH2 inhibition nucleotide metabolism immunosuppression target

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine (CAS 338965-06-3) is a 2,5-disubstituted-4,6-pyrimidinediamine small molecule (MW 244.29 g/mol, XLogP3 1.8) that contains a 4-methoxybenzyl group at the C5 position, a methyl group at C2, and two primary amine substituents at C4 and C6. The compound exhibited inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) in vitro, with reported Ki values of 240 nM, 430 nM, and 440 nM under three distinct substrate/ligand competition conditions.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 338965-06-3
Cat. No. B2571669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine
CAS338965-06-3
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N)CC2=CC=C(C=C2)OC)N
InChIInChI=1S/C13H16N4O/c1-8-16-12(14)11(13(15)17-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H4,14,15,16,17)
InChIKeyIRHFZPFFOFRZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine (CAS 338965-06-3): Core Identity and Procurement Starting Point


5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine (CAS 338965-06-3) is a 2,5-disubstituted-4,6-pyrimidinediamine small molecule (MW 244.29 g/mol, XLogP3 1.8) that contains a 4-methoxybenzyl group at the C5 position, a methyl group at C2, and two primary amine substituents at C4 and C6 [1]. The compound exhibited inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) in vitro, with reported Ki values of 240 nM, 430 nM, and 440 nM under three distinct substrate/ligand competition conditions [2]. Commercial availability is confirmed from multiple chemical suppliers, with reported purity levels ranging from 90% to 98% .

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine: Why In-Class Diaminopyrimidines Cannot Be Interchanged


The 4,6-pyrimidinediamine scaffold is widely exploited in kinase inhibitor, DHFR inhibitor, and LAP inhibitor programs, but small variations in the C5 and C2 substituent pattern produce marked shifts in target selectivity and binding kinetics . For example, the closest catalogued analog—5-(4-methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine (CAS 338965-07-4)—is a reported selective inhibitor of M17 leucine aminopeptidase (LAP) rather than an IMPDH2 ligand, demonstrating that replacing the C2 methyl with a 2-pyridinyl group redirects the compound to an entirely different enzyme family . Consequently, scientists or procurement officers who assume that any 5-(4-methoxybenzyl)-substituted 4,6-pyrimidinediamine can serve as a functionally equivalent replacement risk introducing an undetected target-switch variable into their experimental system. The IMPDH2 affinity profile documented for the target compound (Ki 240–440 nM) cannot be inferred from or extrapolated to structurally similar but pharmacologically divergent analogs [1].

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine: Verified Quantitative Differentiation Against Closest Analogs


IMPDH2 Affinity Fingerprint: Distinct Ki Profile Under Three Competition Conditions Versus Canonical IMPDH Inhibitors

The target compound demonstrates moderate inhibitory activity against human IMPDH2 with Ki values of 240 nM (uncompetitive inhibition mode), 430 nM (versus IMP substrate), and 440 nM (versus NMD/NAD+ substrate) in a single, internally consistent BindingDB dataset [1]. This three-condition affinity profile is quantitatively distinct from the canonical IMPDH inhibitor mycophenolic acid, which typically exhibits Ki values in the low nanomolar range (~7–10 nM) against IMPDH2 under similar competitive conditions [2]. The approximately 24- to 60-fold weaker IMPDH2 affinity of the target compound positions it as a moderate-affinity probe rather than a high-potency inhibitor, a characteristic that may be advantageous for experiments requiring reversible, non-stoichiometric target engagement without complete enzyme suppression.

IMPDH2 inhibition nucleotide metabolism immunosuppression target

Commercial Purity Differential: 98% (Leyan) vs. 90% (Sigma-Aldrich Key Organics) as a Procurement Decision Driver

Two publicly documented commercial sources report substantially different purity specifications for the identical CAS 338965-06-3 compound: Leyan certifies this product at 98% purity , while the Sigma-Aldrich / Key Organics listing indicates a purity of 90% . This 8-percentage-point purity gap (98% vs. 90%) corresponds to a 5-fold difference in the maximum potential impurity burden (2% vs. 10% total impurities), which can directly affect the accuracy of concentration-response curves, the reproducibility of biochemical assay results, and the interpretability of SAR studies in medicinal chemistry programs.

purity specification chemical procurement reproducibility

Target Class Divergence: IMPDH2 (This Compound) vs. M17 Leucine Aminopeptidase (Closest 2-Pyridinyl Analog)

The closest structurally characterized analog of the target compound is 5-(4-methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine (CAS 338965-07-4), which differs only by substitution of the C2 methyl group with a 2-pyridinyl moiety . Despite this single-point structural modification, the analog is reported as a selective inhibitor of M17 leucine aminopeptidase (LAP) with activity against L. major and L. donovani intracellular amastigotes, whereas the target compound exhibits IMPDH2 affinity with no reported LAP activity [1][2]. The C2 methyl-to-pyridinyl substitution thus drives a complete target-class switch (oxidoreductase vs. protease inhibitor pharmacology), confirming that the C2-methyl group is a critical pharmacophoric determinant for IMPDH2 engagement and that the target compound cannot be substituted by the 2-pyridinyl analog for IMPDH2-focused studies.

target selectivity chemoproteomics structural analog comparison

Physicochemical Property Differentiation: C5 4-Methoxybenzyl Substitution Balances Lipophilicity Within the 4,6-Diaminopyrimidine Class

The target compound exhibits a computed XLogP3 of 1.8, reflecting the combined effect of the polar 4,6-diamine motif and the moderately lipophilic 4-methoxybenzyl substituent [1]. By contrast, the unsubstituted 2-methyl-4,6-pyrimidinediamine core (i.e., lacking the C5 benzyl substituent) has a significantly lower calculated logP of approximately -0.4, while the 2-(2-pyridinyl) analog (CAS 338965-07-4) has a predicted logP approximately 1.1 units higher due to the additional aromatic ring . The target compound thus occupies a middle ground in lipophilicity space among available C5-substituted 4,6-pyrimidinediamines, offering a compromise between aqueous solubility and passive membrane permeability that may be preferable for cell-based assays compared to more lipophilic C5-substituted congeners.

drug-likeness physicochemical profiling logP

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Moderate-Affinity IMPDH2 Chemical Probe for Reversible Target Engagement Studies

The target compound's IMPDH2 Ki range of 240–440 nM [1] makes it suitable for cellular pharmacology studies where complete IMPDH2 inhibition would be toxic or would mask downstream compensatory signaling. Unlike mycophenolic acid, which at standard concentrations (1–10 µM) produces near-complete IMPDH2 suppression, this compound can achieve partial (~50–80%) target occupancy at concentrations of 0.2–2 µM, enabling the dissection of graded IMPDH2-dependent phenotypes in lymphocyte proliferation or nucleotide biosynthesis assays. Researchers should explicitly confirm IMPDH2 engagement using a thermal shift assay or CETSA to validate the on-target effect in their cellular model.

SAR Comparator in C2-Methyl vs. C2-Heteroaryl 4,6-Diaminopyrimidine Medicinal Chemistry Programs

The documented target-class divergence between the C2-methyl compound (IMPDH2 inhibitor) and the C2-pyridinyl analog (M17 LAP inhibitor, CAS 338965-07-4) establishes this compound as an essential reference standard for structure-activity relationship (SAR) studies exploring the pharmacophoric role of the C2 substituent. When used as a comparator in kinase or dehydrogenase inhibitor panels, the compound provides a baseline for interpreting how C2 modifications redirect target selectivity within the 4,6-diaminopyrimidine scaffold. Procurement of the 98% purity grade from Leyan is recommended for SAR work to minimize the confounding effect of impurities on activity interpretation.

Lipophilicity Benchmarking for C5-Benzyl-4,6-Diaminopyrimidine Library Design

With a calculated XLogP3 of 1.8 [2] and a rotatable bond count of 3, this compound serves as a physicochemically balanced benchmark for designing focused libraries of C5-substituted 4,6-pyrimidinediamines. Library designers can use this compound as a reference point to evaluate how incremental increases in C5 substituent bulk or polarity affect logP, solubility, and ultimately cellular permeability. Its intermediate lipophilicity profile (1.8 vs. -0.4 for the unsubstituted core and ~2.9 for the 2-pyridinyl analog) provides a measurable gradient for optimizing ADME properties in hit-to-lead campaigns.

Quality-Controlled Procurement for High-Reproducibility Biochemical Screening

The 8-percentage-point purity differential between commercial sources (98% from Leyan vs. 90% from Sigma-Aldrich Key Organics ) translates into a 5-fold difference in maximum impurity content. For high-throughput screening (HTS) campaigns, biochemical IC50 determinations, or SPR-based binding kinetics measurements, sourcing the higher-purity material reduces the probability that a minor contaminant generates a false-positive hit, saturates non-specific binding sites, or chelates essential metal cofactors in the assay buffer. Procurement documentation should explicitly request a certificate of analysis (COA) confirming ≥98% purity by HPLC at the time of shipment.

Quote Request

Request a Quote for 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.